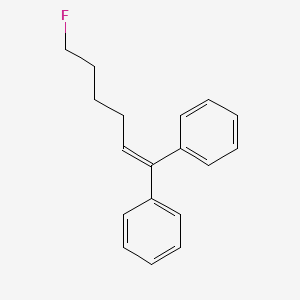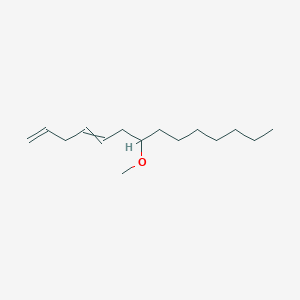
7-Methoxytetradeca-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxytetradeca-1,4-diene is a chemical compound characterized by the presence of a methoxy group and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxytetradeca-1,4-diene can be achieved through various methods. One common approach involves the use of transition metal-catalyzed reactions, such as cross-coupling reactions. For instance, the stereoselective synthesis of conjugated dienes can be accomplished using transition metal catalysts like palladium or cobalt . These reactions often involve the coupling of alkenes or alkynes with appropriate reagents under controlled conditions to yield the desired diene product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. Continuous-flow technology allows for the efficient and scalable production of chemical compounds by maintaining a constant flow of reactants through a reactor . This method offers advantages such as improved reaction control, higher yields, and reduced production times.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxytetradeca-1,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles add to the conjugated diene system.
Diels-Alder Reaction: This compound can act as a diene in Diels-Alder reactions, forming cyclohexene derivatives when reacted with dienophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids like HBr for electrophilic addition and various dienophiles for Diels-Alder reactions. Reaction conditions such as temperature and solvent choice play a crucial role in determining the reaction outcome and product distribution.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, electrophilic addition with HBr can yield both 1,2- and 1,4-addition products, while Diels-Alder reactions typically produce cyclohexene derivatives .
Applications De Recherche Scientifique
7-Methoxytetradeca-1,4-diene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7-Methoxytetradeca-1,4-diene involves its interaction with molecular targets through its conjugated diene system. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Methoxytetradeca-1,4-diene include other conjugated dienes such as 1,3-butadiene and 1,3-cyclohexadiene . These compounds share the characteristic conjugated diene system but differ in their substituents and overall structure.
Uniqueness
What sets this compound apart is the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This unique feature can lead to distinct chemical and biological properties compared to other conjugated dienes .
Propriétés
Numéro CAS |
827341-68-4 |
|---|---|
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
7-methoxytetradeca-1,4-diene |
InChI |
InChI=1S/C15H28O/c1-4-6-8-10-12-14-15(16-3)13-11-9-7-5-2/h5,9,11,15H,2,4,6-8,10,12-14H2,1,3H3 |
Clé InChI |
PCVNXHHHJWOLEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CC=CCC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


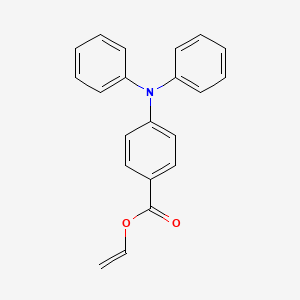
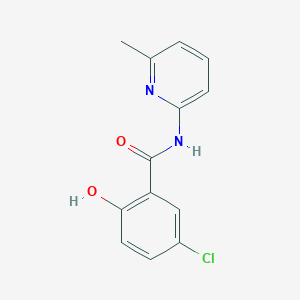
![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
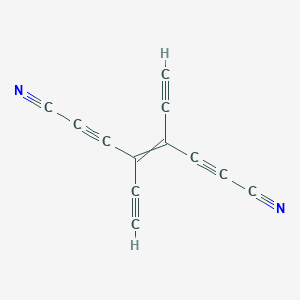
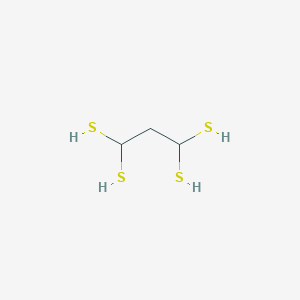

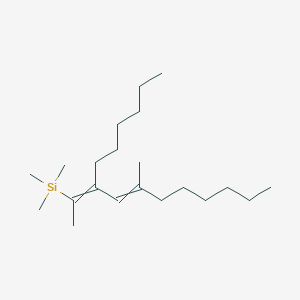
![6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14227975.png)
![2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate](/img/structure/B14227984.png)
![1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14227996.png)
![3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)-](/img/structure/B14227999.png)
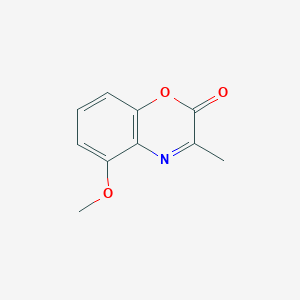
![1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione](/img/structure/B14228008.png)
